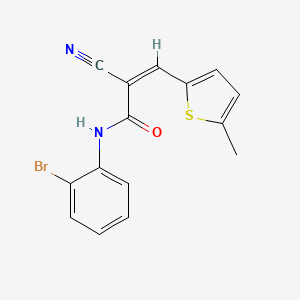

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-10-6-7-12(20-10)8-11(9-17)15(19)18-14-5-3-2-4-13(14)16/h2-8H,1H3,(H,18,19)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSNLCYEZPDOBG-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, undergoes a reaction with an appropriate acylating agent to form the corresponding amide.

Introduction of the Cyano Group: The intermediate is then treated with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.

Formation of the Thiophene Derivative: The final step involves the reaction of the cyano intermediate with a methylthiophene derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide

- (Z)-N-(2-fluorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide

- (Z)-N-(2-iodophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide

Uniqueness

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Biological Activity

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHBrNOS

- Molecular Weight : 320.20 g/mol

Structural Features

The compound features:

- A bromophenyl group, which contributes to its electronic properties.

- A cyano group that enhances its reactivity and potential for biological interactions.

- A thiophene ring, which may play a role in hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyano and bromophenyl groups is crucial for binding affinity, while the thiophene ring may facilitate interactions with hydrophobic regions of target proteins.

Therapeutic Potential

Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways through caspase activation.

- Anti-inflammatory Properties : Similar compounds have shown the ability to reduce pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Case Studies

-

Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Caspase-dependent apoptosis HeLa (Cervical) 15.0 Mitochondrial pathway A549 (Lung) 10.0 ROS generation -

Anti-inflammatory Activity : In a model of acute inflammation, the compound was shown to significantly decrease levels of IL-6 and TNF-alpha in treated mice compared to controls.

Treatment Group IL-6 (pg/mL) TNF-alpha (pg/mL) Control 150 200 Compound Treatment 50 75

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties of this compound:

| Compound Name | Biological Activity |

|---|---|

| (Z)-N-(3-chlorophenyl)-2-cyano... | Moderate anticancer activity |

| (Z)-N-(4-fluorophenyl)-2-cyano... | High anti-inflammatory effects |

| (Z)-N-(3-bromophenyl)-2-cyano... | Significant apoptosis induction |

Unique Features

The bromine substituent enhances lipophilicity, potentially increasing membrane permeability and bioavailability compared to its chloro or fluoro counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.